Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate
Description
Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate is a substituted aminoacetate ester characterized by a pyridin-2-ylmethyl group and a methyl group attached to the nitrogen atom of the aminoacetate backbone. The ethyl ester group enhances lipophilicity, which may affect its pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-[methyl(pyridin-2-ylmethyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)9-13(2)8-10-6-4-5-7-12-10/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXKJPWXTJUAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate typically involves the reaction of pyridine derivatives with ethyl bromoacetate and methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis reactions are typically carried out in the presence of strong acids or bases.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Synthesis of Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate
The synthesis of this compound typically involves the reaction of pyridine derivatives with ethyl oxalyl chloride and amines. The general synthetic route includes:
- Starting Materials : Pyridin-2-ylmethylamine and ethyl oxalyl chloride.
- Reaction Conditions : The reaction is often conducted in dichloromethane under controlled temperatures to ensure high yields and purity.
- Yield : Reports indicate yields around 91% for similar compounds, suggesting a robust synthetic pathway .
Biological Activities
This compound exhibits a variety of biological activities that make it a candidate for further research:
Antimicrobial Activity
Research has shown that derivatives with similar structures possess significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported around 256 µg/mL, indicating potential efficacy in treating infections .
Cytotoxicity
Studies have indicated that this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. Investigations into related compounds have shown promising results against various human cancer cells, suggesting potential applications in oncology .
Enzyme Inhibition
This compound may act as an inhibitor for enzymes involved in critical metabolic pathways. Similar compounds have been noted to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications:
a. Antimicrobial Agents
Due to its efficacy against bacterial strains, there is potential for developing new antimicrobial agents based on this compound. The growing concern over antibiotic resistance highlights the need for novel compounds that can effectively target resistant strains.
b. Cancer Treatment
The selective cytotoxicity observed suggests that this compound could be explored as a basis for new anticancer drugs. Further studies are needed to elucidate its mechanisms of action and to assess its effectiveness in vivo.
c. Neurological Disorders
As an enzyme inhibitor, this compound could provide a foundation for treatments targeting neurodegenerative diseases. Research into its effects on neurotransmitter systems could lead to new therapeutic strategies.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyridine derivatives similar to this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate involves its interaction with specific molecular targets in the body. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate with Similar Compounds
Key Observations:
- Pyridine vs. This difference may influence solubility and intermolecular interactions .
- Amino Group Substitution: The tertiary amine in the target compound contrasts with secondary amines in simpler analogues (e.g., ). Tertiary amines are less basic but may exhibit enhanced steric hindrance, affecting reactivity in nucleophilic reactions .
- Functional Group Variations: The oxo group in Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate () introduces ketone reactivity (e.g., electrophilicity), unlike the target compound’s amino group, which may participate in hydrogen bonding .
Table 3: Property Comparison Based on Substituent Effects
Key Observations:
- Biological Activity : Sulfonyl-containing compounds () exhibit antibacterial properties, while pyridine derivatives () are linked to kinase inhibition or fragrance roles. The target compound’s bioactivity remains speculative but could align with pyridine-based pharmaceuticals .
Crystallographic and Computational Insights
- Crystal Packing: Compounds like Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate () exhibit weak C-H⋯O interactions stabilizing their crystal structures. The target compound’s tertiary amine and pyridine ring may promote distinct packing motifs, though crystallographic data are unavailable .
- Computational Similarity: notes Ethyl 2-(6-methylpyridin-2-yl)acetate has 0.86 structural similarity to the target compound, suggesting shared electronic profiles but divergent reactivity due to the amino group .
Biological Activity
Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a pyridine ring, an amino group, and an ester functional group, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of pyridine derivatives with ethyl bromoacetate and methylamine in the presence of a base such as sodium hydroxide or potassium carbonate, often under reflux conditions for optimal yield.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in treating infections caused by resistant organisms .
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Central Nervous System Effects
Studies have also investigated the compound's interaction with G protein-coupled receptors (GPCRs), particularly GPR88, which is implicated in various neurological disorders. This compound has shown moderate agonist activity at this receptor, indicating potential therapeutic applications in neuropharmacology .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The pyridine ring can influence enzyme activity by acting as a competitive inhibitor or modulator.
- Receptor Interaction : The compound's structure allows it to bind to GPCRs, leading to alterations in cellular signaling pathways that can affect neurotransmission and microbial resistance mechanisms .
Research Findings and Case Studies
Several studies have highlighted the compound's potential:
- Antimicrobial Efficacy : A study published in MDPI reported that derivatives of this compound exhibited enhanced antibacterial activity compared to traditional antibiotics, especially against resistant strains of bacteria .
- Neuropharmacological Studies : Research involving HEK293 cells demonstrated that this compound had an EC50 value of approximately 414 nM when tested for GPR88 activation, suggesting its utility in developing treatments for neurological conditions .
- Toxicity Profiling : Toxicity assessments revealed that while the compound possesses significant biological activity, it also requires careful evaluation regarding its safety profile in vivo. Studies indicated a need for further investigation into its pharmacokinetics and long-term effects on human health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
